Cas no 1807147-05-2 (3-Chloromethyl-2-fluoro-5-iodopyridine)

3-Chloromethyl-2-fluoro-5-iodopyridine is a versatile halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of multiple reactive sites—chloromethyl, fluoro, and iodo substituents—enables selective functionalization, making it a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and further derivatization. Its structural features facilitate the introduction of diverse pharmacophores or structural motifs in drug discovery and material science applications. The compound's stability under standard handling conditions and compatibility with common organic solvents enhance its practicality in multistep synthetic routes. Its high purity and well-defined reactivity profile make it a preferred choice for researchers developing novel bioactive compounds or specialty chemicals.
3-Chloromethyl-2-fluoro-5-iodopyridine structure
1807147-05-2 structure
Product Name:3-Chloromethyl-2-fluoro-5-iodopyridine
CAS No:1807147-05-2
MF:C6H4ClFIN
MW:271.458536148071
CID:4902806
Update Time:2025-05-22

3-Chloromethyl-2-fluoro-5-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloromethyl-2-fluoro-5-iodopyridine
    • 3-(Chloromethyl)-2-fluoro-5-iodopyridine
    • Inchi: 1S/C6H4ClFIN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2
    • InChI Key: HPDUFESSVAIMGP-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(CCl)=C1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 114
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12.9

3-Chloromethyl-2-fluoro-5-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029010103-250mg
3-Chloromethyl-2-fluoro-5-iodopyridine
1807147-05-2 95%
250mg
$970.20 2022-03-31
Alichem
A029010103-1g
3-Chloromethyl-2-fluoro-5-iodopyridine
1807147-05-2 95%
1g
$2,981.85 2022-03-31

3-Chloromethyl-2-fluoro-5-iodopyridine Related Literature

Additional information on 3-Chloromethyl-2-fluoro-5-iodopyridine

3-Chloromethyl-2-fluoro-5-iodopyridine: A Comprehensive Overview

3-Chloromethyl-2-fluoro-5-iodopyridine, also known by its CAS number 1807147-05-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and is characterized by its unique substitution pattern. The presence of chlorine, fluorine, and iodine substituents at specific positions on the pyridine ring imparts distinctive electronic and structural properties, making it a valuable compound for various applications.

The synthesis of 3-chloromethyl-2-fluoro-5-iodopyridine involves a series of carefully controlled reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. The use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and selectivity of these reactions. These findings have been reported in leading chemistry journals, highlighting the importance of this compound in modern chemical research.

The structural uniqueness of 3-chloromethyl-2-fluoro-5-iodopyridine lies in its halogen substitution pattern. The chlorine atom at the 3-position introduces a strong electron-withdrawing effect, while the fluorine at position 2 and iodine at position 5 contribute to the overall electronic distribution of the molecule. This combination makes the compound highly reactive in certain chemical transformations. For instance, the iodine substituent can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of diverse derivatives. Recent studies have demonstrated its utility in constructing bioactive molecules and advanced materials.

In terms of applications, 3-chloromethyl-2-fluoro-5-iodopyridine has shown promise in several areas. In pharmaceutical chemistry, it serves as an intermediate for synthesizing complex heterocyclic compounds with potential therapeutic applications. Its ability to undergo various coupling reactions makes it a valuable building block for drug discovery programs targeting diseases such as cancer and inflammation. Additionally, this compound has been explored in the development of advanced materials, including coordination polymers and metal-organic frameworks (MOFs). Its unique electronic properties make it suitable for applications in optoelectronics and sensing technologies.

The physical properties of 3-chloromethyl-2-fluoro-5-iodopyridine are also noteworthy. It exhibits a high melting point due to its rigid aromatic structure and strong intermolecular interactions. The compound is sparingly soluble in common organic solvents but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These properties make it suitable for use in solution-phase synthesis and catalytic processes.

In recent years, there has been growing interest in understanding the reactivity and stability of 3-chloromethyl-2-fluoro-5-iodopyridine. Computational studies have provided insights into its electronic structure and reactivity trends. For example, density functional theory (DFT) calculations have revealed that the iodine substituent significantly influences the molecule's reactivity by altering its frontier molecular orbitals. Experimental studies have corroborated these findings, demonstrating that the compound undergoes selective transformations under specific reaction conditions.

The safety profile of 3-chloromethyl-2-fluoro-5-iodopyridine is another critical aspect to consider. While it is not classified as a hazardous material under standard conditions, proper handling procedures should be followed due to its chemical reactivity. It is recommended to store the compound in an inert atmosphere to prevent oxidation or degradation. Personal protective equipment (PPE), including gloves and goggles, should be used during handling to ensure worker safety.

In conclusion, 3-chloromethyl-2-fluoro-5-iodopyridine, with its CAS number 1807147-05-2, represents a versatile building block with wide-ranging applications in organic synthesis and materials science. Its unique substitution pattern confers distinctive chemical properties that make it invaluable for constructing complex molecules and advanced materials. As research continues to uncover new synthetic routes and applications for this compound, its role in modern chemistry is expected to grow further.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD